![molecular formula C25H30N2O5 B130913 benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate CAS No. 92829-12-4](/img/structure/B130913.png)
benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
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Description
Benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate, also known as Benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate, is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate involves the reaction of benzyl 3,4-dihydroisoquinoline-3-carboxylate with (S)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid, followed by protection of the amino group and subsequent deprotection to yield the final product.
Starting Materials
Benzyl 3,4-dihydroisoquinoline-3-carboxylate, (S)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid, Di-tert-butyl dicarbonate, Triethylamine, Acetic anhydride, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Wate
Reaction
Step 1: Benzyl 3,4-dihydroisoquinoline-3-carboxylate is reacted with (S)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid in the presence of di-tert-butyl dicarbonate and triethylamine to form benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate., Step 2: The amino group in the product is protected by treatment with acetic anhydride and triethylamine to form the corresponding N-acetyl derivative., Step 3: The tert-butyl group on the protected amino group is removed by treatment with hydrochloric acid in ethyl acetate to yield the intermediate product., Step 4: Sodium bicarbonate is added to the intermediate product to neutralize the acid, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate., Step 5: The final product is obtained by deprotection of the N-acetyl group using hydrochloric acid in ethyl acetate, followed by extraction with water and drying over anhydrous sodium sulfate.
properties
IUPAC Name |
benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30)/t17-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTDDNAKFOMLRS-UWJYYQICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595074 |
Source
|
Record name | Benzyl (3S)-2-[N-(tert-butoxycarbonyl)-L-alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
CAS RN |
92829-12-4 |
Source
|
Record name | Benzyl (3S)-2-[N-(tert-butoxycarbonyl)-L-alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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